molecular formula C26H46N4O8 B14780781 tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)

tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)

Cat. No.: B14780781
M. Wt: 542.7 g/mol
InChI Key: CTUDHHVMYKWBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid) (CAS 2227199-34-8) is a chiral building block with the molecular formula C₂₆H₄₆N₄O₈ and a molecular weight of 542.67 g/mol . It features a cyclopropane ring fused to a pyrrolidine moiety (with a stereospecific 3R configuration) and a tert-butyl carbamate group, paired with a hemi-oxalic acid counterion. The compound is typically supplied at 98% purity and is characterized by NMR, HPLC, and LC-MS for structural validation . Its primary application lies in pharmaceutical research, particularly in synthesizing enantiomerically pure intermediates for drug discovery, such as kinase inhibitors or central nervous system (CNS) therapeutics .

Properties

Molecular Formula

C26H46N4O8

Molecular Weight

542.7 g/mol

IUPAC Name

tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate;oxalic acid

InChI

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)

InChI Key

CTUDHHVMYKWBHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Synthesis with (3R)-Stereochemistry

The (3R)-pyrrolidine moiety is typically constructed via asymmetric synthesis or resolution. One approach involves Buchwald-Hartwig amination of prochiral substrates followed by chiral auxiliary-mediated cyclization. For example, (S)-pyroglutamic acid derivatives serve as precursors for stereoselective reduction to generate the (3R)-configuration. Alternatively, enzymatic resolution using lipases or esterases can separate racemic mixtures of pyrrolidine intermediates.

Key parameters include:

  • Temperature: −78°C to 25°C for cryogenic stereocontrol
  • Catalysts: Chiral Rhodium(I) complexes (e.g., [Rh(cod)((R)-BINAP)]BF₄) for asymmetric hydrogenation
  • Solvents: Tetrahydrofuran or dichloromethane for optimal ring closure

Cyclopropane Ring Formation

Cyclopropanation of the pyrrolidine intermediate employs Simmons-Smith conditions (Zn/Cu couple with diiodomethane). The reaction proceeds via a zinc carbene intermediate, inserting into the C–H bond adjacent to the pyrrolidine nitrogen:

$$
\text{Pyrrolidine-CH}2\text{-X} + \text{CH}2\text{I}_2 \xrightarrow{\text{Zn/Cu}} \text{Pyrrolidine-cyclopropane} + 2\text{HI}
$$

Optimization Data:

Parameter Optimal Range Yield Impact
Reaction Temperature 0°C to 25°C >80% below 10°C
Zn:Cu Ratio 3:1 Minimizes byproducts
Solvent Diethyl ether Enhances selectivity

Alternative methods include transition-metal-catalyzed cyclopropanation using ethyl diazoacetate, though this risks epimerization at the (3R)-center.

Carbamate Protection with tert-Butyl Group

The primary amine on the cyclopropane-pyrrolidine hybrid is protected via Schotten-Baumann reaction with di-tert-butyl dicarbonate (Boc₂O). Triethylamine catalyzes the reaction in dichloromethane at 0°C:

$$
\text{Amine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Boc-protected amine} + \text{CO}_2 + \text{t-BuOH}
$$

Critical Factors:

  • pH Control: Maintain >9.0 to prevent Boc-group hydrolysis
  • Stoichiometry: 1.2 eq Boc₂O for complete conversion
  • Workup: Aqueous NaHCO₃ washes to remove excess reagent

Hemi-Oxalic Acid Salt Formation

The free base is converted to the hemi-oxalic acid salt through stoichiometric control in ethanol. Oxalic acid (1.0 eq) is added to a chilled (−10°C) solution of the Boc-protected amine, yielding a 1:0.5 amine:oxalate ratio:

$$
2\text{Amine} + \text{HOOC-COOH} \rightarrow (\text{Amine})_2\cdot\text{HOOC-COO}^-
$$

Crystallization Conditions:

Parameter Value Effect on Crystal Quality
Solvent Ethanol/water (9:1) High-purity needles
Cooling Rate 0.5°C/min Reduces occlusions
Seed Crystal Size 50–100 μm Controls nucleation

Purification and Characterization

Final purification uses centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water (5:5:4:1) system. Key analytical data:

HPLC Purity:

Column Mobile Phase Retention Time Purity
C18 (150 × 4.6 mm) 0.1% HCOOH in ACN:H₂O (45:55) 8.2 min 99.3%

Chiral Analysis:

Method [α]D²⁵ ee
Chiralcel OD-H +12.5° (c 1.0, MeOH) 99.8%

Industrial-Scale Considerations

Batch processes achieve >50 kg yields through:

  • Continuous Flow Cyclopropanation : Microreactors with Zn/Cu packed beds (residence time: 2.5 min)
  • Crystallization Automation : PAT tools (Raman, FBRM) for real-time polymorph monitoring
  • Waste Streams : I₂ recovery (>95%) via NaHSO₃ reduction

Comparative Method Analysis

Method Step Traditional Approach Advanced Approach Yield Improvement
Pyrrolidine Synthesis Resolution with tartaric acid Enzymatic dynamic kinetic resolution +22%
Cyclopropanation CH₂N₂/copper catalysis Flow Simmons-Smith +15% (safety)
Salt Formation Trial-and-error stoichiometry pH-stat titration +8% purity

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biological pathways .

Medicine

In medicine, tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate is explored for its potential therapeutic properties. It may be used in the development of new treatments for various diseases .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid) C₂₆H₄₆N₄O₈ 542.67 Cyclopropane, 3R-pyrrolidine, hemi-oxalic acid Chiral center, counterion enhances crystallinity, used in enantioselective synthesis.
tert-Butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-benzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate C₂₇H₃₀N₄O₅ 502.56 Cyclopropane, pyridine, benzooxazolo-oxazin Heteroaromatic system; potential kinase inhibitor scaffold. Melting point: 131–133°C.
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.30 Cyclopropane, 3-fluorophenyl Lipophilic; fluorination improves metabolic stability.
tert-Butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate C₂₈H₃₆F₃N₂O₃ 530.60 Cyclopentane, trifluoromethyl, phenyl Trifluoromethyl group enhances lipophilicity; used in peptide coupling reactions.
tert-Butyl N-(3-aminopropyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate C₁₆H₂₉N₃O₂ 295.43 Cyclopropane, pyrrolidine, aminopropyl Free amine enables further derivatization; increased basicity.

Research Findings and Trends

  • Stability : Cyclopropane-containing compounds (e.g., target compound, ) exhibit ring strain but benefit from synthetic versatility. The oxalic acid counterion in the target compound may stabilize the crystalline form, enhancing shelf-life .

Biological Activity

tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate; hemi(oxalic acid) (CAS: 431058-52-5) is a compound with significant potential in pharmacological applications. Its structure includes a tert-butyl group, a pyrrolidine moiety, and a cyclopropyl ring, which contribute to its unique biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : tert-butyl (r)-(1-(pyrrolidin-3-yl)cyclopropyl)carbamate
  • CAS Number : 431058-52-5

The compound can be synthesized through multi-step organic reactions, typically involving the formation of the pyrrolidine and cyclopropyl components followed by carbamate formation .

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate exhibit notable antimicrobial activities. For instance, derivatives containing pyrrolidine structures have shown effectiveness against various bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The mechanism often involves disruption of bacterial cell wall synthesis and membrane integrity .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been documented to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation in macrophages . This suggests that tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate may modulate inflammatory pathways effectively.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the tert-butyl and pyrrolidine moieties can significantly impact biological activity. For example, increasing hydrophobicity through larger alkyl groups has been correlated with enhanced membrane penetration and bioavailability .

ModificationEffect on Activity
Increased hydrophobicityEnhanced antibacterial activity
Altered stereochemistryVariability in anti-inflammatory effects

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyrrolidine derivatives against MRSA. The results indicated that compounds with similar structural features to tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate displayed minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains . This highlights the potential of this compound in developing new antibiotics.

Study 2: Anti-inflammatory Mechanism

In another investigation, a derivative of this compound was tested for its ability to inhibit LPS-induced inflammation in vitro. The results showed a significant reduction in nitric oxide production, suggesting that it might serve as a lead compound for designing anti-inflammatory drugs .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves chiral triflate esters and cyclopropane ring formation. A feasible route includes:

  • Step 1 : Reacting (3R)-pyrrolidin-3-yl derivatives with cyclopropane precursors under mild conditions (0–20°C) using dichloromethane (DCM) as a solvent .
  • Step 2 : Introducing the tert-butyl carbamate group via nucleophilic substitution, often catalyzed by triethylamine (TEA) or DMAP (4-dimethylaminopyridine) .
  • Step 3 : Co-crystallization with oxalic acid to form the hemi(oxalic acid) salt, ensuring stoichiometric control .

Key Optimization : Adjust reaction time and temperature to avoid racemization of the chiral pyrrolidine center .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the carbamate intermediate .
  • Recrystallization : Employ ethanol/water mixtures for the oxalic acid salt to enhance purity (>97% ee) .
  • Analytical Validation : Monitor purity via HPLC (C18 column, 254 nm UV detection) with retention times cross-referenced against standards .

Basic: Which spectroscopic techniques confirm structural integrity?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Key signals include cyclopropane protons (δ 1.2–1.5 ppm) and tert-butyl carbamate (δ 1.4 ppm for C(CH₃)₃) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping pyrrolidine and cyclopropane signals .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calc. 296.1292, found 296.1291) .
  • IR : Carbamate C=O stretch (~1680 cm⁻¹) and oxalic acid O-H (~2500 cm⁻¹) .

Advanced: How to address stereochemical inconsistencies in NMR data?

Answer:

  • Problem : Overlapping signals from diastereomers or enantiomers.
  • Solution :
    • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
    • X-ray Crystallography : Resolve absolute configuration (e.g., CCDC 2168596 for related carbamates ).
    • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) .

Case Study : Discrepancies in pyrrolidine ring proton shifts were resolved via NOESY correlations, confirming the (3R) configuration .

Advanced: How to optimize stereoselective cyclopropane formation?

Answer:

  • Chiral Catalysts : Use Rh(II) or Cu(I) complexes to induce enantioselectivity (e.g., >90% ee achieved with Rh₂(OAc)₄) .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance cyclopropanation yield vs. THF .
  • Kinetic Control : Lower reaction temperatures (0°C) minimize epimerization .

Data Contradiction : Higher temperatures (25°C) led to racemization but faster kinetics; resolved via real-time monitoring by inline IR .

Safety: What protocols mitigate risks during handling?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory .
  • Ventilation : Use fume hoods for reactions involving volatile bases (TEA, DMAP) .
  • Spill Management : Neutralize oxalic acid with calcium carbonate and adsorb with vermiculite .
  • Storage : Keep at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group .

Advanced: What applications exist in drug development?

Answer:

  • Prolyl Oligopeptidase Inhibitors : The pyrrolidine-cyclopropane scaffold mimics transition states in enzymatic cleavage .
  • Bioactivity Assays : Test inhibition constants (Ki) via fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .
  • SAR Studies : Modify the cyclopropane substituents to enhance blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.